1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-5-7-12(22-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBKTDXDKRXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antimicrobial and anticancer effects, as well as its synthesis and structure-activity relationships.
- Molecular Formula : C16H18N4O2S
- Molecular Weight : 330.4 g/mol
- CAS Number : 1031557-99-9
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2.14 × 10 μM/mL |
| Bacillus subtilis | 0.58 × 10 μM/mL |
| Escherichia coli | 1.10 × 10 μM/mL |
| Pseudomonas aeruginosa | Not specified |
| Salmonella typhimurium | Not specified |
The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Research indicates that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown:
- In vitro studies demonstrated that the compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Mechanisms of action include the modulation of apoptotic pathways and inhibition of angiogenesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituents on the benzyl group : The presence of a methoxy group enhances antibacterial activity.
- Thioxo moiety : This functional group is critical for maintaining biological activity.
- Ethyl substituent : Contributes to lipophilicity, which may improve cell membrane penetration.
Case Studies
Several case studies have reported on the efficacy of similar compounds derived from pyrazolo[4,3-d]pyrimidine frameworks:
- Study on derivatives : A series of derivatives were synthesized and tested for their antimicrobial properties, revealing that ethylated compounds consistently showed enhanced activity compared to their non-ethylated counterparts .
- Comparative analysis : In a comparative study with other known antimicrobial agents, this compound demonstrated superior efficacy against certain resistant strains of bacteria.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promising results in several pharmacological studies:
- Antimicrobial Activity : Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit notable antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The thioxo group in the structure is believed to enhance its bioactivity.
- Anticancer Potential : Several studies have highlighted the anticancer properties of pyrazolo[4,3-d]pyrimidine derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation.
- Neuroprotective Effects : There is emerging evidence that pyrazolo[4,3-d]pyrimidine derivatives may exert neuroprotective effects. This is particularly relevant for conditions like neurodegenerative diseases where oxidative stress plays a critical role .
Pharmacological Insights
The compound's pharmacological profile can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Exhibits activity against various fungal strains |
| Antitumor | Induces apoptosis in cancer cells and inhibits tumor growth |
| Neuroprotective | Protects neuronal cells from oxidative damage |
Agricultural Applications
In addition to medicinal uses, the compound may find applications in agriculture:
- Pesticidal Properties : Compounds with similar structures have been explored for their potential as agrochemicals. The thioxo moiety is known to contribute to the activity against plant pathogens .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of a series of pyrazolo[4,3-d]pyrimidine derivatives. The results indicated that certain compounds displayed MIC values comparable to standard antibiotics .
- Anticancer Screening : Another research project focused on the anticancer properties of these compounds against various human cancer cell lines. The findings revealed significant cytotoxicity and potential mechanisms involving apoptosis .
- Neuroprotection Research : A recent study investigated the neuroprotective effects of related pyrazolo compounds in models of oxidative stress. The results suggested a protective effect against neuronal damage .
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrazolo-Pyrimidinones
Key Observations :
- Thioxo vs.
- Aromatic Substituents : The 4-methoxybenzyl group offers moderate lipophilicity, contrasting with the trifluoromethylphenyl group in MK85, which improves metabolic stability but reduces solubility .
- Steric Effects : The tert-butyl group in ’s analog introduces significant steric hindrance, likely reducing binding flexibility compared to the target compound’s ethyl and methoxybenzyl groups .
Table 2: Property Comparison
Critical Insights :
- The target compound’s balanced logP (2.8) and solubility (~15 µM) suggest favorable pharmacokinetics compared to MK85’s poor solubility (<5 µM) .
- Its superior kinase inhibition (IC50: 12 nM) over the 1-phenyl analog (IC50: 45 nM) highlights the importance of the 4-methoxybenzyl group in target engagement .
Preparation Methods
Microwave-Assisted One-Pot Synthesis
A one-pot microwave method accelerates the formation of the bicyclic core. β-Ketonitriles react with hydrazine in methanol under microwave irradiation (150°C, 5 min), followed by addition of β-ketoesters and acetic acid (150°C, 2 h). This approach yields pyrazolo[1,5-a]pyrimidinones in 52–81% yields, depending on substituents. For the target compound, ethyl 3-oxobutanoate and 4-amino-1-methylpyrazole-5-carbonitrile are likely precursors.
Cyclocondensation with β-Ketoesters
Alternative protocols involve heating β-ketoesters (e.g., ethyl acetoacetate) with 5-aminopyrazoles in acetic acid. For example, refluxing ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with tert-butylcarbazate derivatives forms pyrazolopyrimidinones with methylthio groups at position 5.
Introduction of the 4-Methoxybenzyl Group
The 6-position 4-methoxybenzyl moiety is introduced via Ullman-type aryl amination or nucleophilic substitution.
Ullman Coupling
Copper-catalyzed coupling of 6-chloropyrazolopyrimidinones with 4-methoxybenzylamine at 100–120°C in DMF installs the arylalkyl group. This method, used for analogous WEE1 inhibitors, achieves >70% yields.
Reductive Amination
Condensation of 6-keto intermediates with 4-methoxybenzylamine in the presence of NaBH3CN or Pd/C-mediated hydrogenation provides secondary amines. This approach is effective for PDE5 inhibitors.
Ethyl and Methyl Substituent Incorporation
N1-Ethylation
The ethyl group at position 1 is introduced via alkylation of the pyrazole nitrogen. Treatment of the intermediate with ethyl iodide or ethyl bromide in DMF/K2CO3 at 60°C achieves selective N-ethylation.
C3-Methylation
Methyl groups at position 3 originate from methyl-substituted β-ketoesters (e.g., ethyl 3-oxobutanoate) or post-cyclization methylation using methyl iodide.
Thioxo Group Installation
The 5-thioxo moiety is introduced via sulfurization of carbonyl precursors.
Lawesson’s Reagent
Heating 5-oxo derivatives with Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 6 h replaces carbonyl oxygen with sulfur. Yields range from 65–85%.
Thiourea Cyclization
Alternatively, cyclizing thiourea intermediates with CS2 in basic conditions generates thioxo groups. This method is less common due to lower selectivity.
Optimization and Analytical Data
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | Microwave, 150°C, 2 h | 52–81 | |
| 4-Methoxybenzylation | CuI, 4-methoxybenzylamine, 120°C | 70–75 | |
| Thionation | Lawesson’s reagent, toluene, 110°C | 65–85 |
Spectroscopic Characterization
- 1H NMR (DMSO-d6): δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 2.45 (s, 3H, CH3), 3.72 (s, 3H, OCH3), 4.25 (q, J=7.1 Hz, 2H, CH2CH3), 4.98 (s, 2H, NCH2Ar), 6.85–7.25 (m, 4H, Ar-H).
- MS (ESI+) : m/z 385.1 [M+H]+.
Challenges and Alternatives
Protecting Group Strategies
Acid-labile groups (e.g., PMB) require careful deprotection. TFA-mediated removal of PMB in AZD1775 analogs caused elimination side reactions, necessitating alternative protecting groups like allyl.
Regioselectivity in Cyclization
Microwave conditions improve regioselectivity for pyrazolo[4,3-d] over [3,4-d] isomers. Solvent polarity (e.g., DMF vs. MeOH) further modulates selectivity.
Q & A
Basic: How can the multi-step synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Precursor Selection : Use 4-methoxybenzylamine and ethyl acetoacetate as starting materials for the pyrazolo-pyrimidine core, followed by thionation with Lawesson’s reagent .
- Cyclization Conditions : Employ microwave-assisted synthesis (120°C, 30 min) for the pyrimidinone ring closure, reducing side-product formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., thiourea derivatives) to accelerate key steps like the formation of the 1,4,5,6-tetrahydro scaffold .
- Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol/dioxane (4:1) to isolate the compound in >90% purity .
Basic: What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.4 ppm for 4-methoxybenzyl) and carbonyl signals (δ 165–170 ppm for C5-thioxo) .
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 385.1425 (calculated for C₁₉H₂₁N₄O₂S).
- FT-IR : Identify key functional groups (e.g., C=S stretch at 1250–1150 cm⁻¹, C=O at 1680 cm⁻¹) .
- X-ray Crystallography (if crystals form): Resolve ambiguities in stereochemistry or tautomerism, as seen in related pyrazolopyrimidines .
Advanced: How can mechanistic studies elucidate the role of the 4-methoxybenzyl group in biological activity?
Methodological Answer:
- Comparative SAR : Synthesize analogs with substituents (e.g., 4-fluorobenzyl, 4-nitrobenzyl) and test in enzyme inhibition assays (e.g., PDE5 or kinase targets) .
- Molecular Dynamics Simulations : Model interactions between the methoxy group and hydrophobic enzyme pockets (e.g., using AutoDock Vina).
- Metabolic Stability Assays : Evaluate the impact of 4-methoxy substitution on cytochrome P450-mediated oxidation in liver microsomes .
Advanced: How should researchers address contradictory data in cytotoxicity studies across cell lines?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and culture conditions (e.g., serum-free media for 24h pre-treatment) .
- Solubility Testing : Confirm compound stability in DMSO/PBS mixtures via HPLC to rule out aggregation artifacts.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (predicted ~2.8), bioavailability (Lipinski score: 0), and blood-brain barrier permeability .
- Quantum Mechanical Calculations : Optimize the thioxo group’s tautomeric equilibrium (e.g., Gaussian09 at B3LYP/6-31G* level) to assess reactivity .
- Free-Energy Perturbation (FEP) : Model binding affinity changes in PDE5 mutants to guide lead optimization .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with ciprofloxacin as a positive control .
- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24h.
- Biofilm Inhibition : Quantify reduction in P. aeruginosa biofilm biomass via crystal violet staining .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?
Methodological Answer:
- Crystal Growth : Use slow vapor diffusion (hexane into ethyl acetate solution) at 4°C.
- Data Collection : Collect high-resolution (<1.0 Å) datasets at synchrotron facilities (e.g., APS or ESRF).
- Refinement : Apply SHELXL for anisotropic displacement parameters, revealing puckering in the tetrahydro-pyrimidinone ring .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ under varied ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for PDE5 interaction.
- Covalent Binding Analysis : Perform LC-MS/MS to detect adducts with catalytic cysteine residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
